molecular formula C13H15BrN2O4S B2457422 2-Bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide CAS No. 415697-57-3

2-Bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide

Cat. No. B2457422
CAS RN: 415697-57-3
M. Wt: 375.24
InChI Key: IKXAQUWRNLFKGW-UHFFFAOYSA-N
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Description

2-Bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide (BMDS) is a novel small-molecule compound that has been studied for its potential applications in the field of medicinal chemistry. BMDS is a member of the isoxazole family of heterocyclic compounds and has been studied for its potential use in a variety of therapeutic applications.

Scientific Research Applications

2-Bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide has been studied for its potential applications in medicinal chemistry and drug discovery. The compound has been shown to possess a variety of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. In addition, this compound has been studied for its potential use in the treatment of a variety of diseases, including cancer, diabetes, and Alzheimer’s disease. The compound has also been studied for its potential use in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide is not yet fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. In addition, this compound may also act as an antioxidant by scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of animal models. The compound has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties. In addition, this compound has been shown to possess anti-diabetic and anti-Alzheimer’s disease properties. The compound has also been shown to possess a variety of other beneficial effects, including the ability to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide for laboratory experiments include its relatively low cost and its ease of synthesis. In addition, the compound has a wide range of potential applications, making it a useful tool for medicinal chemistry and drug discovery. The limitations of using this compound for laboratory experiments include its relatively low solubility in water and its potential toxicity.

Future Directions

The future directions of 2-Bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide research include further exploration of its potential therapeutic applications, such as its use in the treatment of cancer, diabetes, and Alzheimer’s disease. In addition, further research is needed to better understand the mechanism of action of this compound and to explore its potential use as an antioxidant and anti-inflammatory agent. Finally, further research is needed to explore the potential of this compound as a tool for drug discovery and development.

Synthesis Methods

2-Bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide can be synthesized through a number of different methods, including a three-step process involving the use of an aryl bromide, an isoxazole, and a sulfonyl chloride. The synthesis of this compound is a relatively simple process and can be completed in a short amount of time. The first step involves the reaction of an aryl bromide with an isoxazole to form a brominated isoxazole. The second step involves the reaction of the brominated isoxazole with a sulfonyl chloride to form this compound. The third and final step involves the isolation of the compound through a purification process.

properties

IUPAC Name

2-bromo-N-(4,5-dimethyl-1,2-oxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O4S/c1-9-10(2)20-15-13(9)16(8-19-3)21(17,18)12-7-5-4-6-11(12)14/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXAQUWRNLFKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1N(COC)S(=O)(=O)C2=CC=CC=C2Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

415697-57-3
Record name Benzenesulfonamide, 2-bromo-N-(4,5-dimethyl-3-isoxazolyl)-N-(methoxymethyl)-
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